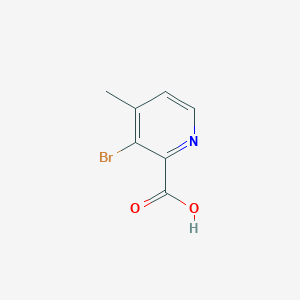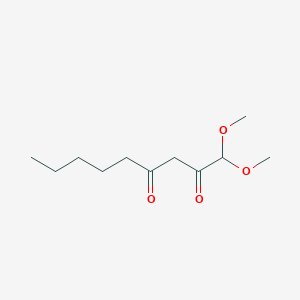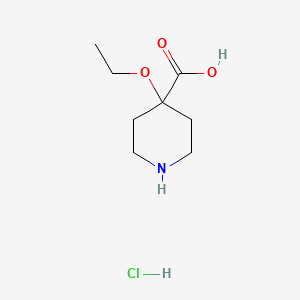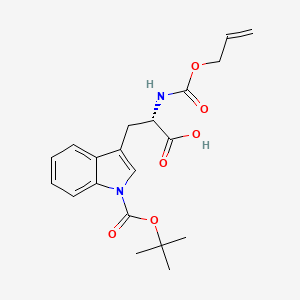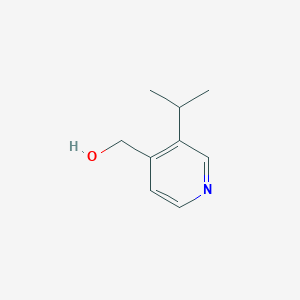
(3-Isopropylpyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropylpyridin-4-yl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring an isopropyl group at the 3-position and a hydroxymethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylpyridin-4-yl)methanol typically involves the reduction of corresponding pyridine derivatives. One common method includes the reduction of 3-isopropyl-4-pyridinecarboxaldehyde using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol . The reaction is usually carried out at room temperature and yields the desired alcohol after purification.
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is another viable method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Isopropylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products Formed:
- Oxidation yields (3-Isopropylpyridin-4-yl)carboxylic acid.
- Reduction yields (3-Isopropylpyridin-4-yl)methane.
- Substitution with SOCl2 yields (3-Isopropylpyridin-4-yl)methyl chloride .
Wissenschaftliche Forschungsanwendungen
(3-Isopropylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of (3-Isopropylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
(3-Isopropylpyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(4-Pyridinemethanol): Lacks the isopropyl group, resulting in different steric and electronic properties.
(3-Methylpyridin-4-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications .
Uniqueness: (3-Isopropylpyridin-4-yl)methanol is unique due to the presence of both the isopropyl and hydroxymethyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(3-propan-2-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-10-4-3-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
InChI-Schlüssel |
YBHZYXKOGHJQLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CN=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




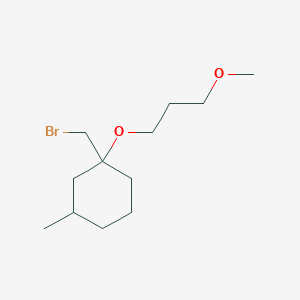
![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)
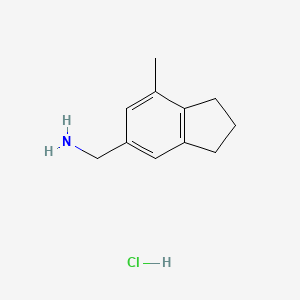
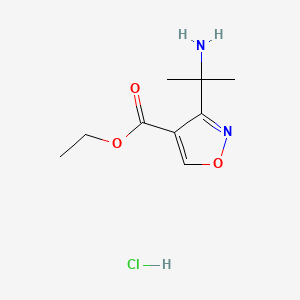
![2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)

![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
